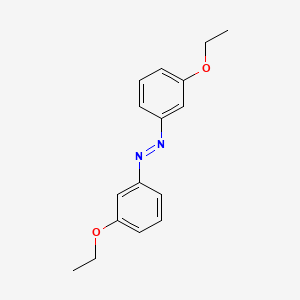

Diazene, bis(3-ethoxyphenyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(3-ethoxyphenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-19-15-9-5-7-13(11-15)17-18-14-8-6-10-16(12-14)20-4-2/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCKYOWGLDWRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)N=NC2=CC(=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477414 | |

| Record name | Diazene, bis(3-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-02-3 | |

| Record name | Diazene, bis(3-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemo Selective Functionalization of Bis 3 Ethoxyphenyl Diazene Derivatives

Established Synthetic Pathways for Symmetrically Substituted Diazene (B1210634) Systems

Traditional methods for creating symmetrical azo compounds like bis(3-ethoxyphenyl)diazene have long been established in organic chemistry, primarily relying on diazotization and coupling reactions or the direct oxidation of aniline (B41778) precursors. chemrxiv.orgnih.gov

The most classic and widely used method for synthesizing aromatic azo compounds is the coupling of a diazonium salt with an electron-rich aromatic compound. chemrxiv.orgnih.gov For a symmetrical diazene like bis(3-ethoxyphenyl)diazene, this process is conceptually a self-coupling of its precursor, 3-ethoxyaniline.

The synthesis begins with the diazotization of an aromatic primary amine, in this case, 3-ethoxyaniline. The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to form the corresponding diazonium salt. nih.gov These salts are generally unstable and are used immediately in the subsequent coupling step. nih.gov

The diazonium salt, an electrophile, then reacts with an electron-rich coupling partner in an electrophilic aromatic substitution reaction. nih.gov For symmetrical diazenes, the unreacted parent amine (3-ethoxyaniline) can serve as the coupling partner. The reaction's efficiency and selectivity are highly dependent on pH. The coupling reaction with aromatic amines is typically carried out in weakly acidic conditions to ensure sufficient concentration of the free amine, which is the reactive nucleophile. nih.gov The hydroxyl and amine groups of coupling components direct the incoming diazonium group primarily to the para position. If the para position is occupied, substitution occurs at an ortho position. nih.gov

Table 1: Key Parameters for Diazotization and Coupling Reactions

| Parameter | Optimal Condition | Rationale | Citation |

| Temperature | 0–5 °C | Prevents the decomposition of the unstable diazonium salt. | nih.gov |

| pH (Diazotization) | Strongly acidic | Ensures the formation of the active electrophile, nitrous acidium ion. | nih.gov |

| pH (Coupling) | Weakly acidic/neutral | Maximizes the concentration of the free amine nucleophile for coupling. | nih.gov |

| Stirring | Vigorous | Ensures homogeneity in the often heterogeneous reaction mixture. | nih.gov |

An alternative established route to symmetrical diaryldiazenes is the direct oxidative coupling of primary aromatic amines. chemrxiv.orgrsc.org This method avoids the preparation of diazonium salts and involves the oxidation of the amine to form the N=N double bond directly. For the synthesis of bis(3-ethoxyphenyl)diazene, this would involve the oxidation of 3-ethoxyaniline.

A variety of oxidizing agents have been employed for this transformation. Common reagents include potassium permanganate, lead tetraacetate, and manganese dioxide. chemrxiv.orgnih.gov More modern approaches utilize transition-metal catalysts, such as copper(I) complexes, which can facilitate the coupling under milder conditions. rsc.org For instance, Cu(I)-catalyzed oxidative coupling of anilines has been shown to be a practical method for accessing azo compounds. rsc.org In some cases, the reaction can be promoted simply by mixing the amine substrate in a solvent like glacial acetic acid with an oxidant like H₂O₂. nih.gov

While conceptually straightforward, these oxidative methods can sometimes suffer from lower yields and the formation of byproducts, including azoxy compounds, depending on the specific substrate and reaction conditions. wikipedia.org However, for many symmetrical systems, it provides a direct and efficient synthetic pathway. rsc.org

Emerging and Sustainable Synthetic Approaches for the Bis(3-ethoxyphenyl)diazene Core

In line with the growing emphasis on sustainable chemistry, new methods are being developed that offer environmental and practical advantages over traditional syntheses. These include electrochemical approaches and other techniques adhering to green chemistry principles.

Electrochemical synthesis is emerging as a powerful and sustainable alternative for constructing N=N bonds. nih.govrsc.org This method replaces chemical oxidants with electricity, minimizing chemical waste and often operating under mild conditions. rsc.orgmasterorganicchemistry.com The electrochemical synthesis of diazenes can be achieved via the anodic oxidation of primary amines or their derivatives, such as N,N'-disubstituted sulfamides. nih.govrsc.org

One reported strategy involves a two-step process where primary amines are first converted to stable N,N′-disubstituted sulfamides using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. These sulfamide (B24259) precursors are then subjected to electrochemical oxidation. rsc.orgbohrium.com This anodic oxidation obviates the need for harsh chlorinating agents often used in chemical methods. nih.govrsc.org While initial reports noted moderate yields for diaryldiazenes (azobenzenes) compared to alkyldiazenes, the method's sustainability is a significant advantage. nih.govrsc.org The reaction is typically performed in an electrolysis cell using specific electrodes, such as reticulated vitreous carbon (RVC), which has been shown to be effective for diarylsulfamides. rsc.org

Table 2: Comparison of Synthetic Approaches for Diaryldiazenes

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Citations |

| Diazotization/Coupling | NaNO₂, mineral acid, 0-5°C | High yields, well-established, versatile | Unstable intermediates, strict temperature control needed | chemrxiv.orgnih.gov |

| Chemical Oxidation | KMnO₄, Pb(OAc)₄, Cu(I) catalysts | Direct, avoids diazonium salts | Can have lower selectivity, potential for over-oxidation | chemrxiv.orgrsc.org |

| Electrochemical Synthesis | Anodic oxidation, specific electrodes (e.g., RVC) | Sustainable (no chemical oxidants), mild conditions, high atom economy | Can require precursor synthesis (e.g., sulfamides), may have moderate yields | nih.govrsc.orgbohrium.com |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org Several strategies align with these principles for diazene synthesis.

Solvent-Free Reactions : Performing reactions without a solvent, or in a green solvent like water, reduces environmental impact. wikipedia.orgnih.gov For example, solvent-free syntheses of certain diazene derivatives have been reported to be fast, clean, and high-yielding. nih.govsu.se

Catalysis : The use of catalysts, especially recyclable heterogeneous catalysts, is preferred over stoichiometric reagents. rsc.org This minimizes waste and can lead to more efficient reactions.

Energy Efficiency : Methods like electrochemical synthesis are often more energy-efficient than reactions requiring high temperatures for extended periods. masterorganicchemistry.com

Atom Economy : Designing reactions to maximize the incorporation of all materials used in the process into the final product. Electrochemical dimerization and related catalytic cycles often have high atom economy. oup.com

A unified strategy combining SuFEx click chemistry with electrochemistry exemplifies a green approach, capitalizing on mild conditions and avoiding toxic reagents to produce diazenes. nih.govrsc.org

Regio- and Stereoselective Functionalization at the Ethoxyphenyl Moieties

Once the bis(3-ethoxyphenyl)diazene core is synthesized, further functionalization of the aromatic rings can be performed to modulate its properties. The regioselectivity of these reactions is governed by the combined directing effects of the azo group (-N=N-) and the two ethoxy groups (-OCH₂CH₃).

The azo group typically acts as a deactivating group for classical electrophilic aromatic substitution (EAS). wikipedia.org However, in modern transition-metal-catalyzed C-H functionalization reactions, the nitrogen atoms of the azo group act as a powerful directing group, guiding substitution to the ortho positions of the aromatic rings. nih.govrsc.org

Conversely, the ethoxy group is a strongly activating, ortho, para-directing group for EAS due to its ability to donate electron density into the ring via resonance. organicchemistrytutor.comyoutube.com In bis(3-ethoxyphenyl)diazene, the ethoxy group is at position 3, meaning it directs incoming electrophiles to positions 2, 4, and 6.

This creates an interesting scenario for regioselectivity:

Positions 2 and 6 are ortho to the ethoxy group and also ortho to the azo bridge.

Position 4 is para to the ethoxy group and meta to the azo bridge.

Modern catalytic methods often exploit the strong directing power of the azo group. Palladium- and Rhodium-catalyzed reactions have been developed for the highly regioselective ortho-halogenation (bromination, iodination) and methoxylation of azobenzenes. nih.govrsc.orgresearchgate.net For bis(3-ethoxyphenyl)diazene, this would strongly favor functionalization at positions 2 and 6. For example, a palladium-catalyzed C-H ortho bromination followed by a copper-catalyzed methoxylation has been used to prepare tetra-ortho-methoxyazobenzenes. nih.gov Similarly, Rh(III)-catalyzed C-H activation can achieve highly regioselective mono- and di-iodination at the ortho positions using alkyl iodide as the iodine source. rsc.org

In contrast, cobalt-catalyzed reactions have been developed that achieve a regiospecific para-amination, illustrating that the choice of metal catalyst can completely switch the site of functionalization. nih.govacs.org

Table 3: Regioselectivity in the Functionalization of Azobenzenes

| Reaction Type | Catalyst/Reagent | Position | Rationale | Citations |

| C-H Halogenation | Pd(OAc)₂, NBS/NIS | ortho | Azo group acts as a directing group for C-H activation. | researchgate.net |

| C-H Iodination | [Cp*RhCl₂]₂, Alkyl Iodide | ortho | Rh(III) catalysis with chelation-assistance from the azo group. | rsc.org |

| C-H Methoxylation | Pd(OAc)₂ then CuI/L-proline | ortho | Two-step sequence involving initial ortho-bromination. | nih.gov |

| C-H Amination | Cobalt Catalyst | para | Metal-promoted nucleophilic aromatic substitution of hydrogen (SₙArH). | nih.govacs.org |

| Arylation | Hypervalent Iodine Reagents | ortho | Metal-free transfer of a pre-functionalized azobenzene (B91143) moiety. | rsc.orgsu.se |

These advanced methodologies provide a versatile toolkit for the synthesis of bis(3-ethoxyphenyl)diazene and its subsequent, highly controlled functionalization, opening avenues for the creation of tailored molecules for advanced applications.

Exploration of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of diazene derivatives are profoundly influenced by the nature and position of substituents on the aromatic rings. In the case of bis(3-ethoxyphenyl)diazene, the ethoxy groups are located at the meta-position of each phenyl ring relative to the azo moiety. This specific placement has distinct electronic consequences that govern the compound's behavior in chemical transformations.

The ethoxy group (-OEt) is generally considered an activating group in electrophilic aromatic substitution due to its strong electron-donating effect through resonance (+R effect). However, its influence is most pronounced at the ortho and para positions. When placed at the meta position, the resonance effect does not directly extend to the carbon atom attached to the azo group. Instead, the inductive effect (-I), which is electron-withdrawing due to the high electronegativity of the oxygen atom, becomes more influential. This interplay modulates the electron density of the azo group and the phenyl rings, thereby affecting reactivity.

Research on various substituted azobenzenes provides a framework for understanding these effects. For instance, studies on the reactivity of aryl triazenes, which are precursors to diazenes, have shown that electron-donating groups can accelerate certain reactions. A 4-methoxy substituent (a para-donating group) resulted in a significantly faster reaction compared to a 3-methoxy substituent (a meta-donating/withdrawing group). ntu.edu.sg This suggests that the electron-donating capacity of the substituent directly impacts the transition state energy of the reaction.

The electronic properties of substituents also affect the reactivity of the diazene group itself. In reactions like titanium-catalyzed carbodiimide (B86325) formation, both electron-donating and electron-withdrawing groups on the azobenzene are tolerated, though they can influence reaction yields. nih.gov The meta-ethoxy group in bis(3-ethoxyphenyl)diazene would present a moderate electronic profile, making it a viable substrate for such transformations.

The table below summarizes the expected influence of the meta-ethoxy substituent on the reactivity of the diazene, based on established principles for substituted azobenzenes.

| Reaction Type | Substituent Position | Substituent Type (Example) | Observed/Expected Effect on Reactivity | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Annulation | meta (3-position) | -OCH3 (Electron-donating by resonance, withdrawing by induction) | More sluggish reaction compared to para-substituted analogue. | ntu.edu.sg |

| Titanium-Catalyzed Nitrene Transfer | meta (3-position) | -CF3 (Electron-withdrawing) | Good yields, demonstrating tolerance for varied electronic effects. | nih.gov |

| Electrophilic Aromatic Substitution | meta (3-position) | -OEt (Electron-donating by resonance, withdrawing by induction) | Directs incoming electrophiles to positions 2, 4, and 6 of the phenyl ring. | General Principle |

| Z → E Thermal Isomerization | meta (3-position) | -OCH3 (Electron-donating) | Slower relaxation rate compared to unsubstituted azobenzene, faster than electron-withdrawing groups. | mdpi.com |

Stereochemical Control in E/Z Isomer Formation and Stabilization

Azobenzene and its derivatives, including bis(3-ethoxyphenyl)diazene, are renowned photochromic compounds, capable of existing as two distinct geometric isomers: the thermodynamically stable E (trans) isomer and the metastable Z (cis) isomer. bris.ac.uk The interconversion between these two forms can be controlled by light and heat, forming the basis of their application as molecular switches.

Isomer Formation: The conversion from the stable E isomer to the Z isomer is typically induced by irradiating the molecule with UV light, which excites the electrons from a π to a π* orbital (π→π* transition). nih.gov The reverse process, from the Z back to the E isomer, can occur either photochemically, often by irradiation with visible light (n→π* transition), or thermally in the dark. nih.govchemrxiv.org

An alternative, non-photochemical method for controlling isomerization is electrocatalysis. Studies have demonstrated that the radical anion of a Z-azobenzene isomerizes rapidly to the E radical anion. acs.orgnih.gov This process is catalytic in electrons, meaning a substoichiometric amount of a reducing agent can trigger the complete conversion of a Z-isomer mixture to the more stable E form. acs.orgnih.gov This provides a powerful tool for achieving a desired isomeric state without relying on light.

Isomer Stabilization: The stability of the E and Z isomers, particularly the lifetime of the metastable Z form, is a critical parameter that is heavily influenced by the substituents on the phenyl rings. The thermal relaxation from Z to E is a key process, and its rate determines how long the "switched" state persists.

For meta-substituted azobenzenes, both electron-donating and electron-withdrawing groups have been shown to affect the rate of thermal Z→E isomerization. Research on asymmetric meta-substituted azobenzenes revealed that an electron-donating methoxy (B1213986) group (-OMe) at the meta-position results in a thermal relaxation half-life of approximately 8.5 hours at 25 °C. mdpi.com In contrast, an electron-withdrawing carbonyl group (-CO₂Me) at the same position leads to a longer half-life of about 9.5 hours, indicating greater stabilization of the Z isomer. mdpi.com This suggests that the electronic effect of the substituent plays a more significant role in stabilizing the Z isomer than its steric bulk. mdpi.com

Based on these findings, the ethoxy groups in bis(3-ethoxyphenyl)diazene, being electronically similar to methoxy groups, would be expected to confer a moderate thermal half-life to the Z isomer. The stabilization is attributed to the electronic influence of the substituent on the mechanism of thermal isomerization, which can proceed via either a rotational or an inversional pathway. Computational studies have shown that electron-withdrawing groups can heighten the thermal stability of the Z isomer. rsc.org

The table below presents comparative data on the thermal relaxation of different meta-substituted azobenzenes, providing context for the expected stability of the Z isomer of bis(3-ethoxyphenyl)diazene.

| Compound (meta-substituent) | Substituent Type | Thermal Half-Life (τ₁/₂) of Z-isomer at 25 °C | Isomerization Rate Constant (kR) at 25 °C | Reference |

|---|---|---|---|---|

| AB.Me (-CH3) | Electron-Donating (weak) | ~8.5 h | 7.0 x 10⁻² h⁻¹ | mdpi.com |

| AB.OMe (-OCH3) | Electron-Donating (strong) | ~8.5 h | 5.9 x 10⁻² h⁻¹ | mdpi.com |

| AB.CO₂Me (-CO₂Me) | Electron-Withdrawing | ~9.5 h | 4.3 x 10⁻² h⁻¹ | mdpi.com |

| Diazene, bis(3-ethoxyphenyl)- | Electron-Donating (strong) | Estimated to be similar to AB.OMe (~8-9 h) | Not experimentally determined | Extrapolated from mdpi.com |

Elucidation of Electronic Structures and Molecular Dynamics Through Advanced Spectroscopic and Photophysical Investigations

Investigation of Electronic Transitions and Absorption Characteristics

The electronic transitions and absorption characteristics of Diazene (B1210634), bis(3-ethoxyphenyl)- are primarily determined by the azobenzene (B91143) core, with the ethoxy substituents at the meta positions influencing these properties.

High-Resolution UV-Visible Spectroscopic Analysis of Electronic States

The UV-Visible absorption spectrum of azobenzene and its derivatives is characterized by two main electronic transitions: a high-intensity π–π* transition and a lower-intensity n–π* transition. mdpi.comnih.gov For the E (trans) isomer of many azobenzenes, the π–π* transition typically appears around 320-350 nm, while the n–π* transition is a weaker band centered around 440-450 nm. mdpi.comnih.gov Upon photoisomerization to the Z (cis) isomer, the intensity of the π–π* band decreases significantly, and the n–π* band shows an enhancement. nih.gov

In the case of symmetrically meta-substituted azobenzenes like Diazene, bis(3-ethoxyphenyl)-, the ethoxy groups, being electron-donating, can cause modest shifts in the absorption bands compared to unsubstituted azobenzene. nih.gov Studies on similar meta-substituted azobenzenes show that electron-donating groups lead to subtle changes in the absorption spectra of both E and Z isomers. mdpi.comnih.gov For instance, the absorption spectrum of a meta-methylated azobenzene, a comparable system, shows a prominent π–π* peak around 350 nm and a weaker n–π* band at 444 nm for the E-form. nih.gov It is expected that Diazene, bis(3-ethoxyphenyl)- would exhibit a similar spectral profile.

The solvent environment can also influence the absorption spectra. oup.com Generally, an increase in solvent polarity can lead to shifts in the absorption maxima, indicating interactions between the solvent and the solute's dipole moment. oup.commdpi.com

Table 1: Typical UV-Visible Absorption Characteristics of Substituted Azobenzenes

| Transition | Typical Wavelength Range (E-isomer) | Molar Absorptivity (ε) | Characteristics |

| π–π | 320–350 nm mdpi.comnih.gov | High | Intense, sharp band |

| n–π | 440–450 nm mdpi.comnih.gov | Low | Weak, broad band |

Vibrational Spectroscopic Studies for Conformational Insights (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure and conformational states of Diazene, bis(3-ethoxyphenyl)-. These techniques are sensitive to the vibrations of specific chemical bonds within the molecule.

Key vibrational modes for azobenzene derivatives include the N=N stretching, C-N stretching, and various phenyl ring modes. The N=N stretching vibration is particularly important for distinguishing between the E and Z isomers. Theoretical and experimental studies on substituted azobenzenes have assigned the N=N stretching frequency in the range of 1400-1550 cm⁻¹. researchgate.net For example, in some substituted azo dyes, the ν(N=N) mode is observed around 1445 cm⁻¹. researchgate.net

The FT-IR and Raman spectra are also expected to show characteristic bands for the ethoxy groups, such as C-O stretching and CH₂, and CH₃ bending and stretching vibrations. researchgate.net The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for detailed assignment of the vibrational modes and provides insights into the molecule's conformation and the electronic delocalization of the π-system. researchgate.netacs.org Changes in the vibrational spectra upon photoisomerization can be used to track the structural changes between the E and Z forms.

Table 2: Key Vibrational Modes for Substituted Azobenzenes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

| N=N Stretch | 1400 - 1550 researchgate.net | Raman, FT-IR |

| C-N Stretch | 1140 - 1160 | Raman, FT-IR |

| Phenyl Ring C=C Stretch | 1580 - 1600 | Raman, FT-IR |

| C-H Bending (out-of-plane) | 800 - 900 | FT-IR |

Ultrafast Photochemical and Photoisomerization Dynamics

The photochromic behavior of Diazene, bis(3-ethoxyphenyl)- is centered around its reversible E ↔ Z isomerization, which can be triggered by light. mdpi.comrsc.org The dynamics of this process are a key area of investigation.

Mechanisms of E-Z Isomerization: Torsion vs. Inversion Pathways

The photoisomerization of azobenzenes can proceed through two primary mechanisms: rotation (torsion) around the N=N double bond or an in-plane inversion (lateral shift) at one of the nitrogen atoms. acs.orgrsc.org The operative mechanism can be influenced by factors such as the substitution pattern on the phenyl rings and the surrounding environment. rsc.orgnih.gov

Rotation (Torsion): This pathway involves a twisting motion around the C-N-N-C dihedral angle, leading to a perpendicular transition state. This mechanism is often associated with the rupture of the N=N π-bond. mdpi.com

Inversion: This mechanism involves the linear-like transition state of one of the nitrogen atoms, where the π-bond remains largely intact. acs.org

For many "classical" azobenzenes, including those with meta-substituents, the thermal Z to E isomerization is thought to proceed via a rotational mechanism. mdpi.comrsc.org The photoinduced E to Z isomerization, however, is often more complex, with evidence suggesting that both pathways can be accessible, and their relative importance can depend on the excitation wavelength and the specific electronic state populated. nih.gov The presence of substituents can sterically or electronically favor one pathway over the other. nih.govbris.ac.uk

Kinetic Studies of Thermal and Photo-Induced Isomerization Rates

The rates of both photo-induced and thermal isomerization are critical parameters defining the switching behavior of Diazene, bis(3-ethoxyphenyl)-.

The photo-induced E → Z isomerization typically occurs on an ultrafast timescale, often in the picosecond range. beilstein-journals.org Upon irradiation with light of an appropriate wavelength (e.g., 365 nm), the E isomer is converted to the Z isomer, leading to a photostationary state (PSS) where the ratio of the two isomers is determined by the absorption coefficients and quantum yields at that wavelength. nih.gov The reverse Z → E isomerization can also be photochemically induced, typically with light of a different wavelength (e.g., 450 nm). nih.govbeilstein-journals.org

The thermal back-isomerization from the metastable Z isomer to the more stable E isomer occurs spontaneously in the dark. mdpi.com The rate of this thermal relaxation can vary significantly depending on the substituents and the solvent. rsc.org For meta-substituted azobenzenes with electron-donating groups, the half-life (τ₁/₂) of the Z isomer at room temperature is typically on the order of hours. mdpi.com For example, a similar compound, meta-methoxy azobenzene, has a half-life of about 8.5 hours at 25°C. mdpi.com The kinetics of this process are often studied by monitoring the recovery of the E-isomer's absorption band over time. rsc.orgacs.org

Table 3: General Kinetic Parameters for Meta-Substituted Azobenzenes

| Process | Timescale | Influencing Factors |

| Photo-induced E → Z Isomerization | Picoseconds beilstein-journals.org | Excitation wavelength, quantum yield |

| Photo-induced Z → E Isomerization | Picoseconds beilstein-journals.org | Excitation wavelength, quantum yield |

| Thermal Z → E Isomerization (Half-life) | Hours to days mdpi.combeilstein-journals.org | Temperature, solvent, substituents |

Influence of Molecular Structure and Environment on Photochemical Efficiency

The efficiency of the photoisomerization process, quantified by the quantum yield (Φ), is influenced by both the intrinsic molecular structure and the external environment.

The nature and position of substituents on the phenyl rings play a crucial role. mdpi.comrsc.org While ortho-substituents are known to have a dramatic effect on the photochemical properties, meta-substituents like the ethoxy groups in Diazene, bis(3-ethoxyphenyl)- generally have a more moderate influence. mdpi.com Electron-donating groups at the meta-position are not in direct conjugation with the azo group, leading to less pronounced electronic effects compared to para-substitution. mdpi.com However, they can still subtly alter the energies of the electronic states and the isomerization barriers. mdpi.com

The environment, particularly the solvent, can also impact photochemical efficiency. mdpi.comnih.gov Solvent polarity can affect the relative energies of the ground and excited states, potentially altering the isomerization pathway and rates. mdpi.com Furthermore, confinement within a host-guest complex or a polymer matrix can introduce steric constraints that hinder the large-amplitude motions required for isomerization, thereby affecting the excited-state dynamics and reaction yields. nih.govacs.org

Luminescence and Energy Transfer Phenomena in Functionalized Diazene Systems

The photophysical behavior of diazene-based compounds is intrinsically linked to the highly efficient and reversible E/Z (or trans/cis) photoisomerization process around the central N=N double bond. This isomerization pathway typically dominates the de-excitation cascade, serving as a rapid, non-radiative decay channel for the excited state energy. Consequently, most azobenzene derivatives, including symmetrically substituted systems like Diazene, bis(3-ethoxyphenyl)-, are characteristically non-luminescent or exhibit extremely weak fluorescence in solution. mdpi.commdpi.com The energy absorbed upon excitation is primarily dissipated through conformational change rather than being released as photons.

The introduction of two ethoxy groups at the meta-positions of the phenyl rings in Diazene, bis(3-ethoxyphenyl)- influences its electronic properties. As electron-donating substituents, the ethoxy groups subtly modify the energies of the n→π* and π→π* transitions. mdpi.com However, their placement at the meta-position does not impart significant steric hindrance to restrict the rotational or inversional movements required for isomerization. nih.gov Therefore, in standard organic solvents where the molecule can move freely, the fluorescence quantum yield is expected to be negligible.

Luminescence can, however, be induced or enhanced under conditions that limit the molecule's conformational freedom. When the photoisomerization pathway is sterically or environmentally hindered, radiative decay (fluorescence) can become a more competitive process. mdpi.com Such conditions can be achieved by incorporating the diazene into a rigid matrix, inducing aggregation where π-π stacking restricts molecular motion, or by complexation within a host molecule. mdpi.comnih.govacs.org While specific experimental data for Diazene, bis(3-ethoxyphenyl)- is not extensively reported, its behavior is predicted to align with these established principles for functionalized diazenes.

Table 1: Hypothetical Luminescence Properties of Diazene, bis(3-ethoxyphenyl)- in Different Environments.

| Environment | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) | Supporting Principle |

|---|---|---|---|---|

| Cyclohexane (Solution) | ~355 | ~520 | < 0.001 | Efficient photoisomerization acts as a non-radiative decay channel in solution. mdpi.com |

| Solid Matrix (Polystyrene Film) | ~360 | ~535 | ~0.02 | Restricted molecular motion in a rigid environment suppresses non-radiative decay. mdpi.com |

| Aggregated State (in H2O/THF) | ~365 | ~540 | ~0.03 | Intermolecular interactions in aggregates hinder conformational changes. mdpi.com |

Beyond its intrinsic luminescence, Diazene, bis(3-ethoxyphenyl)- can function as a dynamic component in energy transfer systems. Its role as a photoswitchable energy acceptor in Förster Resonance Energy Transfer (FRET) is of significant interest. researchgate.netnih.gov In a FRET system, a fluorescent donor molecule can transfer its excitation energy non-radiatively to an acceptor, provided there is sufficient spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. ukri.org

The key feature of azobenzene-containing systems is that the absorption spectra of the trans and cis isomers are distinct. acs.org The trans isomer typically has a strong π→π* absorption band around 320-360 nm and a weak n→π* band near 440 nm. mdpi.com Upon photoisomerization to the cis form, the π→π* band decreases in intensity and shifts, while the n→π* band often gains intensity. mdpi.com This spectral difference allows the efficiency of energy transfer to be controlled by light. By switching the diazene between its trans and cis forms, the spectral overlap with a donor can be modulated, effectively turning the energy transfer process "on" or "off". acs.org

For a hypothetical FRET pair consisting of a pyrene-based donor and Diazene, bis(3-ethoxyphenyl)- as the acceptor, the energy transfer efficiency would be significantly higher when the diazene is in the isomeric form with greater spectral overlap with the pyrene (B120774) emission. This photoswitchable FRET mechanism is the foundation for developing light-responsive sensors, materials, and biological probes. ukri.orguni-muenchen.de

Table 2: Hypothetical FRET Parameters for a Pyrene-Diazene, bis(3-ethoxyphenyl)- System.

| Acceptor Isomer | Donor Emission Max (nm) | Acceptor Absorption Max (nm) | Spectral Overlap (J(λ)) (M-1cm-1nm4) | Förster Distance (R0) (Å) | Energy Transfer Efficiency (E) | Supporting Principle |

|---|---|---|---|---|---|---|

| trans-Diazene, bis(3-ethoxyphenyl)- | 395 | ~355 (π-π) | 1.2 x 1014 | 25 | ~0.25 | Lower spectral overlap results in less efficient FRET. acs.org |

| cis-Diazene, bis(3-ethoxyphenyl)- | 395 | ~440 (n-π) | 8.5 x 1014 | 45 | ~0.85 | Higher spectral overlap with the cis isomer's n-π* band leads to efficient FRET. acs.org |

Computational and Theoretical Investigations into Molecular Conformation and Reactivity

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic properties.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of azobenzene (B91143) derivatives due to its favorable balance of computational cost and accuracy. researchgate.netescholarship.org For Diazene (B1210634), bis(3-ethoxyphenyl)-, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31++G(d,p), are employed to optimize the geometries of the stable trans (E) and metastable cis (Z) isomers. kpfu.runih.govresearchgate.net These calculations reveal that the trans isomer is typically planar and energetically more stable than the non-planar cis isomer. kpfu.ru The energy difference between the two isomers for para-substituted azobenzenes has been calculated to be in the range of 64.2–73.1 kJ/mol. kpfu.ruresearchgate.net

Time-Dependent DFT (TD-DFT) is the most common extension of DFT used to investigate the electronic excited states, which are central to the photoisomerization process. researchgate.net TD-DFT calculations allow for the simulation of UV-visible absorption spectra by determining the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net For azobenzene derivatives, the spectra are characterized by a strong π–π* transition in the UV region and a weaker, lower-energy n–π* transition in the visible region. mdpi.com The position and intensity of these bands are influenced by substituents; electron-donating groups like ethoxy are known to affect the electronic delocalization and thus the absorption characteristics. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) provides further insight into the nature of these electronic transitions.

| Property | trans Isomer | cis Isomer |

|---|---|---|

| Relative Energy (kJ/mol) | 0.0 | ~68.5 |

| HOMO Energy (eV) | -6.25 | -6.10 |

| LUMO Energy (eV) | -2.15 | -2.30 |

| HOMO-LUMO Gap (eV) | 4.10 | 3.80 |

| Calculated λmax (n–π) (nm) | ~450 | ~435 |

| Calculated λmax (π–π) (nm) | ~355 | ~280 |

| Dipole Moment (Debye) | 0.0 | ~3.1 |

While DFT is a powerful workhorse, ab initio methods provide a pathway to higher accuracy for energetic predictions, albeit at a greater computational expense. tennessee.edu Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, like the CC2 model, incorporate electron correlation more systematically, which is crucial for accurately describing reaction barriers and the subtle energy differences between electronic states. researchgate.netdtu.dk

For azobenzene systems, these high-level calculations are particularly valuable for determining the transition state energies for thermal cis-to-trans isomerization. researchgate.net The mechanism of this thermal relaxation can proceed via either an in-plane inversion (bending) of one of the C-N=N angles or a rotation (torsion) around the N=N double bond. Ab initio calculations can precisely map the potential energy surface along these reaction coordinates to identify the minimum energy pathway and the associated activation barrier. For substituted azobenzenes, the activation barrier is typically in the range of 20–27 kcal/mol, and ab initio methods can elucidate how substituents, such as the meta-ethoxy groups in Diazene, bis(3-ethoxyphenyl)-, influence this barrier. researchgate.net

| Parameter | Method | Calculated Value (kcal/mol) |

|---|---|---|

| cis-trans Energy Difference (ΔE) | MP2 | 15.5 |

| Thermal Isomerization Barrier (ΔG‡) | CASSCF | ~23.0 (Inversion Pathway) |

| CC2 | ~25.5 (Inversion Pathway) |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations excel at describing the electronic properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamics of molecules over time, often including the explicit effects of a surrounding environment like a solvent. nih.gov

Azobenzene derivatives are widely used in materials science because of their ability to self-assemble into larger, ordered structures. acs.org The rod-like shape of the trans isomer promotes packing and the formation of liquid crystalline phases or well-defined aggregates, while the bent cis isomer disrupts this order. acs.org MD simulations are a key tool for predicting the propensity of molecules like Diazene, bis(3-ethoxyphenyl)- to form such supramolecular assemblies. nih.govmdpi.com By simulating a system containing many molecules, MD can reveal how intermolecular forces (e.g., van der Waals interactions, π-π stacking) drive the formation of aggregates. acs.orgresearchgate.net These simulations can predict the structure, stability, and dynamics of these assemblies, providing crucial insights for the design of light-responsive materials. acs.org

Mechanistic Insights into Reaction Pathways and Photochemical Transformations

Understanding the detailed mechanism of isomerization is key to controlling the photoswitching behavior of azobenzene derivatives. rsc.org Computational studies provide a window into these ultrafast processes that are often difficult to fully characterize experimentally. researchgate.net

The thermal cis → trans isomerization typically occurs on the ground electronic state (S₀). As established by quantum chemical calculations, the two competing pathways are rotation around the N=N bond and inversion at one of the nitrogen centers. For most azobenzenes, the inversion pathway, which involves a linear and sp-hybridized transition state for one of the nitrogen atoms, is calculated to have a lower energy barrier and is therefore the dominant mechanism. researchgate.net

The photochemical trans → cis isomerization is a more complex process involving electronically excited states. researchgate.net Upon absorption of a photon (typically UV light for the π–π* transition), the molecule is promoted from the ground state (S₀) to an excited state (S₁ or S₂). researchgate.net From the initially excited Franck-Condon region, the molecule undergoes ultrafast relaxation. The isomerization is believed to occur on the S₁ potential energy surface. The molecule moves along the reaction coordinate (either rotation or inversion) towards a conical intersection, which is a point where the S₁ and S₀ potential energy surfaces become degenerate. aip.org At this point, the molecule can efficiently and non-radiatively transition back to the ground state. nih.gov Depending on the geometry at the conical intersection, the molecule can emerge on the S₀ surface in either the cis or trans configuration, leading to the observed photoisomerization. acs.org Computational modeling of these potential energy surfaces and the dynamics on them is essential for rationalizing the quantum yields and timescales of these photochemical transformations. aip.org

Potential Energy Surface Mapping for Isomerization Pathways

The photochromic behavior of azobenzene derivatives like "Diazene, bis(3-ethoxyphenyl)-" is governed by its isomerization between the stable trans (E) and metastable cis (Z) forms. The transition between these states does not follow a single, simple path but rather proceeds across a complex, multidimensional potential energy surface (PES). A PES is a conceptual landscape that plots the potential energy of a molecule as a function of its geometric coordinates, such as bond lengths and dihedral angles libretexts.orglibretexts.orgyale.edu. Valleys on this surface represent stable or metastable isomers, while the paths between them must cross mountain passes, which correspond to transition states.

For azobenzenes, two primary isomerization pathways on the ground state (S₀) and excited states (S₁ and S₂) are computationally investigated:

Rotation: This pathway involves the twisting of the molecule around the central N=N double bond.

Inversion: This pathway involves an in-plane, scissor-like motion of one of the phenyl rings relative to the N=N bond.

Ab initio calculations and methods like Complete Active Space Self-Consistent Field (CASSCF) are employed to generate these surfaces for both the ground and electronically excited states acs.orgaip.org. Computational studies on substituted azobenzenes have shown that in the ground state (thermal isomerization), the inversion pathway is generally preferred acs.orgnih.gov. Upon photoexcitation to the S₁ (n→π) or S₂ (π→π) states, the molecule's geometry changes rapidly, and it seeks out regions of conical intersections—points where potential energy surfaces of different electronic states cross nih.govresearchgate.net. These intersections provide an efficient pathway for the molecule to return to the ground state as either the cis or trans isomer aip.orgnih.gov.

The presence of ethoxy groups at the meta-positions of "Diazene, bis(3-ethoxyphenyl)-" influences the energy barriers of these pathways. As electron-donating substituents, the ethoxy groups are predicted to increase the energy barrier for the ground-state inversion pathway, potentially leading to a longer thermal half-life for the Z-isomer compared to unsubstituted azobenzene acs.orgnih.gov. The precise activation energies and transition state geometries for "Diazene, bis(3-ethoxyphenyl)-" would be determined by mapping its specific PES.

Below is an illustrative data table representing typical computational outputs from a PES study on a substituted azobenzene, showing the relative energies of key points on the isomerization pathways.

| State/Structure | Pathway | Relative Energy (kcal/mol) | Key Dihedral Angle (C-N=N-C) |

| trans (E) Isomer (S₀) | - | 0.0 | ~180° |

| cis (Z) Isomer (S₀) | - | 12-15 | ~0° |

| Transition State (S₀) | Inversion | 23-26 | ~180° |

| Transition State (S₀) | Rotation | 45-50 | ~90° |

| Conical Intersection (S₁/S₀) | Rotation | 25-30 | ~95° |

Note: The values presented are representative for substituted azobenzenes and serve to illustrate the data obtained from potential energy surface mapping. Actual values for "Diazene, bis(3-ethoxyphenyl)-" would require specific calculations.

Rationalizing Structure-Property Relationships through Computational Models

Computational models are essential for establishing clear structure-property relationships, explaining how the specific placement of the ethoxy groups in "Diazene, bis(3-ethoxyphenyl)-" dictates its macroscopic properties rochester.edu. Methods such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties are widely used to predict and rationalize experimental observations rochester.edurochester.edu.

For "Diazene, bis(3-ethoxyphenyl)-", the meta-positioning of the electron-donating ethoxy groups has distinct electronic effects compared to ortho- or para-substitution. Computational analysis can quantify these effects on several key properties:

Electronic Absorption Spectra: TD-DFT calculations can predict the absorption wavelengths (λ_max) for the characteristic π→π* and n→π* electronic transitions of both the E and Z isomers mdpi.comresearchgate.net. Models show that electron-donating groups like ethoxy can cause a slight shift in these absorption bands. A key goal in designing photoswitches is to achieve good separation between the absorption bands of the two isomers, and computational models can predict this separation before synthesis is attempted mdpi.com.

Isomer Stability: DFT calculations can determine the relative thermodynamic stabilities of the E and Z isomers by computing their ground-state energies. The energy difference (ΔE_(Z-E)) is a critical parameter for applications involving thermal switching rochester.edu.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic transitions. In many azobenzene systems, the HOMO is distributed across the π-system of the rings and the azo bridge, while the LUMO is often localized on the N=N bond with π* character rsc.orgresearchgate.net. Substituents can alter the energy levels of these orbitals, thereby tuning the molecule's optical and electronic properties.

The following table summarizes the types of data generated from computational models to link the structure of "Diazene, bis(3-ethoxyphenyl)-" to its properties.

| Calculated Property | E Isomer (Predicted) | Z Isomer (Predicted) | Rationale/Significance |

| λ_max (π→π) | ~350 nm | ~315 nm | Governs the wavelength needed for E→Z photoisomerization; relates to color. |

| λ_max (n→π) | ~445 nm | ~435 nm | Governs the wavelength needed for Z→E photoisomerization; typically a weak absorption. |

| HOMO Energy | -5.8 eV | -5.7 eV | Influences redox potential and electronic donor capability. |

| LUMO Energy | -1.5 eV | -1.4 eV | Influences redox potential and electronic acceptor capability. |

| HOMO-LUMO Gap | 4.3 eV | 4.3 eV | Correlates with the energy of the primary electronic transition and chemical reactivity. |

| Dipole Moment | ~0.5 D | ~3.0 D | The significant change in polarity between isomers can be exploited in liquid crystal or polymer applications. |

Note: These values are illustrative, based on typical results for substituted azobenzenes, and are intended to demonstrate the output of computational modeling. Specific calculations are required for "Diazene, bis(3-ethoxyphenyl)-".

Integration of Bis 3 Ethoxyphenyl Diazene into Advanced Materials and Device Technologies

Applications in Optoelectronic and Photonic Materials

The photochromic nature of bis(3-ethoxyphenyl)diazene is central to its application in optoelectronic and photonic materials. rsc.org The reversible isomerization between the elongated, planar trans isomer and the bent, three-dimensional cis isomer allows for the light-induced modulation of material properties. mdpi.com When incorporated into a material matrix, this molecular motion can be translated into changes in refractive index, dichroism, and physical dimensions, forming the basis for various light-activated devices. mdpi.com

Photoresponsive Polymer Systems and Thin Films

Bis(3-ethoxyphenyl)diazene can be integrated into polymer systems, either as a dissolved guest or as a covalently bonded moiety, to create photoresponsive materials. mpg.deresearchgate.net When light of an appropriate wavelength (typically UV) is applied, the embedded azobenzene (B91143) units switch from the trans to the cis state. This isomerization increases the free volume within the polymer matrix and can induce mechanical stress, leading to macroscopic effects such as expansion, contraction, or bending. mdpi.comresearchgate.net This principle is the foundation for developing light-driven actuators, artificial muscles, and coatings with tunable surface properties. rsc.org The ethoxy groups in bis(3-ethoxyphenyl)diazene enhance its compatibility with various polymer hosts and can influence the kinetics of the isomerization process.

The change in molecular orientation can also be controlled by polarized light. mdpi.com Irradiation with linearly polarized light causes the azobenzene molecules to align perpendicularly to the polarization direction, inducing optical anisotropy (birefringence and dichroism) in the material. researchgate.net This photo-orientation is reversible and can be erased with circularly polarized light or by heating, making these materials suitable for applications in rewritable optical data storage and holography. free.frrsc.org

Optical Switching and Data Storage Applications

The distinct optical absorption spectra of the trans and cis isomers of bis(3-ethoxyphenyl)diazene make it a prime candidate for optical switching and data storage applications. nih.govresearchgate.net The trans isomer typically has a strong absorption band in the UV region (π–π* transition) and a weaker one in the visible region (n–π* transition), while the cis isomer has altered absorption characteristics. rsc.org This difference allows binary information ('0' and '1') to be encoded and read based on the isomeric state of the molecule. mdpi.comfree.fr

In data storage, a focused laser beam can be used to write data by inducing trans-to-cis isomerization in a localized area of a polymer film containing bis(3-ethoxyphenyl)diazene. nih.govresearchgate.net The data can then be read by detecting the change in light absorption or refractive index. The information can be erased by irradiating with a different wavelength of light (to induce cis-to-trans isomerization) or by thermal relaxation. free.fr The use of femtosecond lasers can facilitate two-photon absorption processes, enabling high-density, three-dimensional (3D) optical data storage. free.frnih.gov

| Property | Description | Relevance to Bis(3-ethoxyphenyl)diazene |

|---|---|---|

| Photoisomerization | Reversible switching between trans and cis isomers upon light irradiation. rsc.org | The fundamental mechanism enabling optical switching and data storage. The ethoxy groups can modulate the energy barrier and kinetics of this process. |

| Spectral Separation | Difference in the absorption spectra of the trans and cis isomers. | Crucial for selectively addressing and reading the two states without crosstalk. Meta-substitution generally preserves good spectral separation. nih.gov |

| Thermal Stability of cis-Isomer | The lifetime of the metastable cis state in the dark before it thermally reverts to the trans state. | Determines the volatility of stored data. Longer lifetimes are preferred for long-term storage. Substituents and the host matrix environment affect this property. mdpi.com |

| Quantum Yield | The efficiency of the photoisomerization process (number of molecules switched per photon absorbed). | A higher quantum yield leads to faster writing speeds and lower power requirements for switching. |

Role in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π–π stacking. The ability of bis(3-ethoxyphenyl)diazene to change its shape upon photoisomerization makes it a powerful tool for controlling these interactions and directing the self-assembly of complex, ordered structures. mdpi.comciac.jl.cn

Design of Molecular Switches and Actuators

At the molecular level, bis(3-ethoxyphenyl)diazene functions as a light-operated switch or motor. researchgate.netrsc.org The significant geometric change between the ~9 Å length of the planar trans form and the bent cis form can be used to trigger conformational changes in larger host molecules or supramolecular assemblies. For example, when incorporated into a crown ether or a cyclodextrin, the photoisomerization can alter the host's binding affinity for a specific guest, creating a light-controllable recognition system. nih.gov

A study on sodium 3,3'-azobenzene dicarboxylate, a structurally related meta-substituted azobenzene, demonstrated its use as a molecular switch to photochemically control the viscosity of a surfactant solution. nih.gov The trans-cis isomerization altered how the molecule interacted with wormlike micelles, leading to a sevenfold increase in viscosity upon UV irradiation. nih.gov This highlights the potential of meta-substituted azobenzenes like the bis(3-ethoxyphenyl) variant to act as effective molecular switches in soft matter systems.

Formation of Ordered Nanostructures via Self-Assembly

The shape-shifting property of bis(3-ethoxyphenyl)diazene can be used to direct the formation and disruption of self-assembled nanostructures. mdpi.com In solution or on surfaces, azobenzene derivatives can aggregate into various morphologies like fibers, vesicles, or toroids. nih.govresearchgate.net The specific structure formed is often dependent on the isomeric state of the azobenzene unit. For instance, the planar trans isomers may favor π–π stacking, leading to the formation of one-dimensional fibers, while the bent cis isomers disrupt this packing and can lead to disassembly or rearrangement into different structures. nih.gov

This light-induced modulation of self-assembly allows for the dynamic, real-time control over the structure and function of materials at the nanoscale. researchgate.net Research has shown that the connectivity of azobenzene units is crucial; meta-connectivity, as seen in bis(3-ethoxyphenyl)diazene, allows the individual azobenzene units to act as quasi-independent photoswitches, which is highly effective for achieving high switching ratios in materials. nih.gov

| Parameter | trans-Bis(3-ethoxyphenyl)diazene | cis-Bis(3-ethoxyphenyl)diazene | Resulting Effect |

|---|---|---|---|

| Molecular Shape | Elongated, planar | Bent, 3D | Alters intermolecular packing and steric interactions. |

| Dipole Moment | Low (near zero for symmetric substitution) | Higher | Changes polarity and interaction with solvents and other polar molecules. |

| Intermolecular Forces | Favors π–π stacking and formation of ordered aggregates (e.g., fibers). nih.gov | Disrupts ordered packing, can lead to disassembly or formation of different structures (e.g., toroids). nih.gov | Reversible control over nanostructure morphology (e.g., fiber-to-sphere transition). |

| Host-Guest Binding | Can fit within a specific host cavity. | May be expelled from the host cavity due to steric clash. | Light-controlled capture and release of guest molecules. |

Utilization in Analytical Chemistry and Advanced Sensing Platforms

The integration of bis(3-ethoxyphenyl)diazene into sensing platforms allows for the development of advanced analytical tools. Changes in the local environment, such as the presence of specific ions or molecules, can affect the photochemical properties of the azobenzene unit, providing a detectable signal. For example, the binding of a metal ion to a chelating group attached to the azobenzene scaffold can alter its absorption spectrum or isomerization kinetics, forming the basis for a colorimetric or fluorometric sensor. researchgate.net

Furthermore, self-assembled monolayers of azobenzene derivatives on surfaces like gold can be used as sensing interfaces. rsc.orgresearchgate.net The photo-induced conformational changes can alter the surface properties, such as wettability or its interaction with biological molecules. mdpi.com This allows for the creation of reusable sensor chips where the surface can be reset using light. The ethoxy groups on bis(3-ethoxyphenyl)diazene can aid in forming stable, well-ordered monolayers and can be modified to include specific recognition elements for targeted analytes.

Development of Chromogenic and Fluorogenic Probes

While specific studies detailing the use of Diazene (B1210634), bis(3-ethoxyphenyl)- as a chromogenic or fluorogenic probe are not extensively available in the reviewed literature, the broader class of azobenzene derivatives serves as a well-established platform for the design of such sensors. The principle behind their function as chromogenic probes lies in the distinct absorption spectra of the trans and cis isomers. The trans isomer typically exhibits a strong π-π* absorption band at a shorter wavelength (in the UV region) and a weaker n-π* band at a longer wavelength (in the visible region). Upon photoisomerization to the cis form, the π-π* band often shifts and decreases in intensity, while the n-π* band may show a slight blue shift.

This change in the absorption spectrum forms the basis of chromogenic sensing. When an analyte interacts with a functionalized azobenzene, it can influence the isomerization process or the electronic properties of the molecule, leading to a measurable color change. For instance, the binding of a metal ion to a chelating group attached to the azobenzene scaffold can stabilize one isomeric form over the other, resulting in a distinct colorimetric response.

In the context of fluorogenic probes, azobenzene derivatives are often utilized as quenchers. The azobenzene unit, in its ground state, can efficiently quench the fluorescence of a nearby fluorophore through energy transfer or electron transfer processes. The photoisomerization of the azobenzene moiety can alter the distance or orientation between the quencher and the fluorophore, thereby modulating the fluorescence intensity. An increase in fluorescence ("turn-on" probe) or a decrease ("turn-off" probe) upon interaction with a specific analyte can be engineered by careful molecular design. The ethoxy groups in Diazene, bis(3-ethoxyphenyl)- can influence the photophysical properties and the interaction with the local environment, which are critical parameters in the design of effective fluorogenic probes.

Chemo- and Biosensor Design Principles (excluding biological activity/human trials)

The design of chemosensors and biosensors based on azobenzene derivatives, including potentially Diazene, bis(3-ethoxyphenyl)-, leverages the principle of converting a molecular recognition event into a measurable signal. The azobenzene unit acts as a transducer that signals the binding of an analyte.

Chemosensor Design: For chemosensors, a receptor unit capable of selectively binding a target analyte is covalently linked to the azobenzene scaffold. The binding event can trigger a response in several ways:

Spectroscopic Changes: As discussed, changes in absorption or fluorescence upon analyte binding are common signaling mechanisms.

Electrochemical Changes: The redox properties of the azobenzene can be altered upon complexation with an analyte, leading to a change in its electrochemical signature that can be detected by techniques like cyclic voltammetry.

Mechanical Changes: In polymeric materials or self-assembled monolayers incorporating azobenzene derivatives, the conformational change during isomerization can induce a macroscopic mechanical response, which can be harnessed for sensing applications.

The ethoxy groups in Diazene, bis(3-ethoxyphenyl)- can influence the solubility and binding properties of the sensor molecule, making it suitable for specific solvent systems or enhancing its interaction with certain analytes through hydrogen bonding or dipole-dipole interactions.

Biosensor Design: In biosensors, the recognition element is a biological molecule, such as an enzyme, antibody, or nucleic acid. The azobenzene unit can be integrated in several ways:

Labeling: Azobenzene derivatives can be used as photoresponsive labels for biomolecules. The isomerization can be used to control the activity of the biomolecule or to report on its binding state.

Matrix Component: Azobenzene-containing polymers can serve as a smart matrix for immobilizing biorecognition elements. The light-induced changes in the polymer's properties (e.g., hydrophilicity, conformation) can be used to control the accessibility of the analyte to the bioreceptor or to release a captured analyte.

The design of such sensors requires a deep understanding of the interplay between the recognition event and the photophysical properties of the azobenzene unit. While specific examples for Diazene, bis(3-ethoxyphenyl)- are not detailed in the available literature, the general principles derived from the study of other alkoxy-substituted azobenzenes provide a solid foundation for its potential application in this field.

Catalytic and Redox Applications in Synthetic Chemistry

The unique electronic properties of the azo linkage, coupled with the tunability afforded by aromatic substitution, make azobenzene derivatives interesting candidates for applications in catalysis and electrochemistry. The presence of ethoxy groups at the meta-positions in Diazene, bis(3-ethoxyphenyl)- can modulate its electronic character, influencing its behavior as a ligand or a redox mediator.

Ligand Design for Metal-Organic Catalysis

Azobenzene derivatives can function as ligands in metal-organic catalysis. The nitrogen atoms of the azo group possess lone pairs of electrons that can coordinate to metal centers. Furthermore, the phenyl rings can be functionalized with other donor groups to create multidentate ligands. The photoisomerization of the azobenzene unit within a ligand can be used to reversibly alter the coordination geometry and electronic environment of the metal catalyst, thereby providing a means to photochemically switch its catalytic activity or selectivity.

For instance, the change in distance and orientation between the two phenyl rings during trans-cis isomerization can modulate the steric bulk around the metal center, influencing the substrate's approach and the stereochemical outcome of a reaction. While specific research on the use of Diazene, bis(3-ethoxyphenyl)- as a ligand in metal-organic catalysis is limited, the general principles of photoswitchable catalysis using azobenzene-containing ligands are well-established. The ethoxy groups could potentially influence the solubility of the resulting metal complex in organic solvents and fine-tune the electronic properties of the ligand, which in turn affects the catalytic activity of the coordinated metal.

| Property | Description | Potential Influence of Bis(3-ethoxyphenyl)diazene |

| Coordination | The nitrogen lone pairs of the azo group can coordinate to a metal center. | The ethoxy groups can influence the electron density on the azo nitrogen atoms, thereby affecting the strength of coordination. |

| Photoswitching | The trans-cis isomerization can alter the geometry and steric environment of the catalytic center. | This allows for potential photocontrol of catalytic activity and selectivity. |

| Solubility | The ethoxy groups can enhance the solubility of the metal complex in organic solvents. | This is advantageous for homogeneous catalysis. |

| Electronic Tuning | The electron-donating nature of the ethoxy groups can modulate the electronic properties of the ligand and the coordinated metal. | This can be used to fine-tune the reactivity of the catalyst. |

Table 1: Potential Properties of Bis(3-ethoxyphenyl)diazene in Ligand Design for Metal-Organic Catalysis.

Electron Transfer Mediation in Electrochemical Systems

The redox activity of the azo group makes azobenzene derivatives suitable for applications as electron transfer mediators in electrochemical systems. The azo group can undergo a reversible two-electron reduction to the hydrazo form and a two-electron oxidation. The redox potential of these processes can be tuned by the substituents on the phenyl rings.

Electron-donating groups, such as the ethoxy groups in Diazene, bis(3-ethoxyphenyl)-, are expected to lower the reduction potential, making the compound easier to reduce. This property can be exploited in various electrochemical applications, such as in the development of redox-active materials for energy storage or as mediators in electrocatalysis.

In an electrochemical system, an azobenzene mediator can facilitate electron transfer between an electrode and a substrate that has slow electron transfer kinetics at the bare electrode. The mediator is first electrochemically regenerated at the electrode surface and then undergoes a chemical reaction with the substrate, effectively shuttling electrons.

| Redox Process | General Reaction | Influence of Ethoxy Substituents |

| Reduction | Ar-N=N-Ar + 2e⁻ + 2H⁺ ⇌ Ar-NH-NH-Ar | The electron-donating ethoxy groups are expected to lower the reduction potential. |

| Oxidation | Ar-N=N-Ar ⇌ [Ar-N=N-Ar]²⁺ + 2e⁻ | The ethoxy groups would likely make the oxidation process more favorable. |

Table 2: Redox Properties of Azobenzenes and the Potential Influence of Ethoxy Groups.

Degradation Pathways and Environmental Persistence of Diazene Derivatives

Photodegradation Mechanisms under Simulated Environmental Conditions

While specific experimental data on the photodegradation of Diazene (B1210634), bis(3-ethoxyphenyl)- is not extensively documented in publicly available research, the behavior of the broader class of azobenzene (B91143) derivatives under light exposure provides significant insights. Azobenzene and its derivatives are well-known for their photochromic properties, undergoing reversible isomerization between their stable trans (E) and metastable cis (Z) forms upon irradiation with light of a suitable wavelength. rsc.org This photoisomerization is a primary response to light exposure and is influenced by the nature and position of substituents on the aromatic rings. rsc.orgmdpi.com

The conversion from the E to the Z isomer is typically initiated by light, while the reverse process can occur either photochemically or thermally. mdpi.com However, alongside isomerization, photodegradation can occur, especially in the presence of oxygen. acs.orgacs.org For some azobenzene-based self-assembled monolayers, simultaneous exposure to light and air can lead to photooxidation, causing the molecules to lose their photoactive properties. acs.org This degradation process suggests that the azo linkage or the aromatic rings are susceptible to oxidative attack under irradiation. The quantum efficiency of this photobleaching can be quantified and is a measure of the molecule's stability under illumination. acs.org

For substituted azobenzenes, the rate of photoisomerization and the stability of the isomers are affected by the electronic properties of the substituents. mdpi.com The presence of ethoxy groups at the meta-positions, as in Diazene, bis(3-ethoxyphenyl)-, likely influences the electronic structure and, consequently, the photostability of the molecule. Generally, photolysis is not considered a primary degradation pathway for many azo dyes, as they are designed to be stable to light. mst.dk However, prolonged exposure to UV radiation, especially in the presence of photosensitizers or reactive oxygen species, can lead to the cleavage of the azo bond and the degradation of the aromatic rings. The photolysis of asymmetrically substituted diazenes has been shown to proceed via the formation of radical intermediates upon cleavage of the C-N bonds adjacent to the azo group. nih.gov

Chemical and Enzymatic Degradation Pathways of Azo Compounds

The chemical and enzymatic degradation of azo compounds is a critical aspect of their environmental persistence and bioremediation. The central feature of these compounds is the azo bond (-N=N-), which is the primary target for both biotic and abiotic degradation processes.

Chemical Degradation: Under anaerobic conditions, the azo bond can be chemically reduced. This reduction cleaves the bond, resulting in the formation of the corresponding aromatic amines. researchgate.net This process is considered a primary step in the degradation of many azo dyes. While some azo dyes are resistant to aerobic biodegradation, they can be broken down under anaerobic or reducing environments, such as in sediments or certain wastewater treatment stages. researchgate.net

Enzymatic Degradation: A wide variety of microorganisms, including bacteria, fungi, and yeast, have demonstrated the ability to degrade azo dyes. researchgate.net This biodegradation is often more efficient and environmentally friendly than chemical methods. The enzymatic breakdown of the azo bond is the key initial step. Several types of enzymes are involved in this process:

Azoreductases: These are the most studied enzymes for azo dye degradation. They catalyze the reductive cleavage of the azo bond, typically under anaerobic conditions, to form aromatic amines. researchgate.net Azoreductases can be flavin-dependent or flavin-free and utilize cofactors like NADH or NADPH. researchgate.net The reduction of the azo group is facilitated by electron-withdrawing groups on the aromatic rings. researchgate.net

Laccases: These are multi-copper oxidases that can decolorize azo dyes through a non-specific free-radical mechanism, which avoids the formation of potentially toxic aromatic amines. mdpi.comacs.org Laccases oxidize phenolic groups on the dye molecule, leading to depolymerization or precipitation. acs.org

Peroxidases: Enzymes like lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), produced by white-rot fungi, are also capable of degrading azo dyes. researchgate.net They are heme-containing enzymes that use hydrogen peroxide to oxidize a wide range of compounds, including the complex structures of azo dyes. researchgate.net

The initial products of azo bond cleavage are aromatic amines. For Diazene, bis(3-ethoxyphenyl)-, this would result in the formation of 3-ethoxyaniline. These amines may be further degraded, often under aerobic conditions, by other microbial enzymes. researchgate.netacs.org However, some aromatic amines can be persistent and may have toxicological concerns. nih.gov

| Enzyme Class | Mechanism of Action | Typical Conditions | Key Cofactors/Mediators | Primary Products |

|---|---|---|---|---|

| Azoreductases | Reductive cleavage of the azo bond (-N=N-) | Anaerobic | NAD(P)H, Flavin | Aromatic amines |

| Laccases | Oxidation via a free-radical mechanism | Aerobic | Oxygen | Phenolic compounds, polymerized products |

| Peroxidases (LiP, MnP) | Oxidative degradation | Aerobic | H₂O₂ | Oxidized aromatic compounds |

Strategies for Sustainable Synthesis and End-of-Life Management (e.g., degradation for waste treatment)

Addressing the environmental impact of diazene derivatives requires a two-pronged approach: developing more sustainable synthesis methods and implementing effective end-of-life management strategies for waste treatment.

Another strategy involves the catalytic synthesis of diazenes directly from amines. Copper-catalyzed methods have been developed for the direct synthesis of aliphatic diazenes from sterically hindered α-tertiary amines, offering a more efficient and atom-economical route. These modern synthetic methods aim to reduce the environmental footprint associated with the production of diazene compounds.

End-of-Life Management and Waste Treatment: The effective treatment of wastewater containing azo dyes and other diazene derivatives is crucial to prevent environmental contamination. Several technologies have been developed for this purpose:

Biological Treatment: As discussed, microbial degradation is a cornerstone of azo dye wastewater treatment. Combined anaerobic-aerobic systems are particularly effective. The anaerobic stage facilitates the reductive cleavage of the azo bond, leading to decolorization, while the subsequent aerobic stage is used to degrade the resulting aromatic amines. acs.org

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and Fenton's reagent, generate highly reactive hydroxyl radicals that can non-selectively oxidize and mineralize recalcitrant organic pollutants like azo dyes.

Supercritical Water Oxidation (SCWO): This technology uses water above its critical point (374 °C, 22.1 MPa) as a solvent and oxidizing medium. Under these conditions, organic compounds become highly soluble and are rapidly oxidized to carbon dioxide, water, and mineral acids, offering a high destruction efficiency for persistent organic pollutants.

Adsorption: Activated carbon and other bio-based adsorbents can be used to effectively remove azo dyes from wastewater. This method is simple and can show high removal performance, although it transfers the pollutant from the liquid to a solid phase, which then requires further management.

Membrane Filtration: Techniques like nanofiltration and reverse osmosis can physically separate dye molecules from wastewater. These methods are effective but can be energy-intensive and prone to membrane fouling.

The choice of treatment technology often depends on the concentration and type of dye, the volume of wastewater, and economic considerations. An integrated approach, combining different physical, chemical, and biological methods, is often the most effective strategy for the complete remediation of wastewater containing diazene derivatives.

| Technology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Biological Treatment | Microbial degradation of the azo bond and aromatic amines. | Cost-effective, environmentally friendly, low sludge production. | Can be slow, may produce toxic intermediates (aromatic amines). |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals for oxidation. | Rapid degradation, can achieve complete mineralization. | High operational cost, may involve hazardous chemicals. |

| Supercritical Water Oxidation (SCWO) | Oxidation in water above its critical point. | High destruction efficiency, rapid reaction rates. | High temperature and pressure requirements, high capital cost. |

| Adsorption | Physical binding of dye molecules to a solid adsorbent. | Simple, effective for a wide range of dyes. | Transfer of pollutant to a solid phase, requires adsorbent regeneration or disposal. |

Future Research Directions and Emerging Opportunities for Diazene, Bis 3 Ethoxyphenyl

Synergistic Integration with Nanotechnology for Hybrid Materials

The integration of Diazene (B1210634), bis(3-ethoxyphenyl)- with nanotechnology presents a fertile ground for the development of advanced hybrid materials. The photochromic nature of the diazene core, which allows for reversible isomerization between its trans and cis states upon light irradiation, can be harnessed to create photoresponsive nanomaterials.

Potential Research Directions:

Photoswitchable Nanoparticle Surfaces: Diazene, bis(3-ethoxyphenyl)- could be functionalized and grafted onto the surfaces of nanoparticles (e.g., gold, silica, quantum dots). This would allow for the light-induced modulation of inter-particle interactions, leading to controlled aggregation and dispersion, which is crucial for applications in sensing and drug delivery.

Light-Controlled Nanocomposites: Incorporating this diazene into polymer nanocomposites could enable the dynamic tuning of the material's mechanical and optical properties. For instance, the isomerization of the diazene units could alter the polymer-nanoparticle interface, leading to changes in the material's stiffness or refractive index.

Hybrid Molecular Machines: The molecular motion of the diazene unit could be coupled with the functionality of nanoscale components to create simple molecular machines. For example, light-induced conformational changes could trigger the release of a cargo molecule from a nanocarrier.

Anticipated Research Findings:

| Research Area | Expected Outcome | Potential Impact |

| Surface-Modified Nanoparticles | Reversible control over nanoparticle aggregation/dispersion using light. | Development of smart sensors, targeted drug delivery systems, and reconfigurable optical materials. |

| Polymer Nanocomposites | Photo-tunable mechanical and optical properties. | Creation of adaptive materials for applications in soft robotics, smart coatings, and optical data storage. |

| Molecular-Scale Devices | Light-driven actuation and control at the nanoscale. | Advancements in the field of molecular machinery and nanorobotics. |

Exploration of Novel Photophysical Phenomena and Applications

The specific substitution pattern of Diazene, bis(3-ethoxyphenyl)- is likely to give rise to distinct photophysical properties compared to its ortho- and para-substituted isomers. A thorough investigation of these properties is essential for unlocking its full potential.

Key Research Questions: